molecular formula C5H5NO3 B8805539 4-Methyl-2H-1,3-oxazine-2,6(3H)-dione CAS No. 51440-82-5

4-Methyl-2H-1,3-oxazine-2,6(3H)-dione

Cat. No.: B8805539
CAS No.: 51440-82-5
M. Wt: 127.10 g/mol
InChI Key: OIAKGMHQBFLCTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methyl-2H-1,3-oxazine-2,6(3H)-dione (CAS 51440-82-5) is a high-purity chemical building block for research and development in synthetic organic chemistry. This compound, with a molecular formula of C 5 H 5 NO 3 and a molecular weight of 127.10 g/mol, is a versatile heterocyclic scaffold . Characterized by X-ray crystallography, the molecules are planar and form zigzag chains in the solid state through intermolecular N—H···O hydrogen bonds . This heterocyclic core is of significant interest for constructing more complex molecular architectures, including various biologically active compounds . As a key intermediate, it is instrumental in the synthesis of specialized structures such as 1-aza-1,3-butadienes . This product is strictly for Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

51440-82-5

Molecular Formula

C5H5NO3

Molecular Weight

127.10 g/mol

IUPAC Name

4-methyl-3H-1,3-oxazine-2,6-dione

InChI

InChI=1S/C5H5NO3/c1-3-2-4(7)9-5(8)6-3/h2H,1H3,(H,6,8)

InChI Key

OIAKGMHQBFLCTH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC(=O)N1

Origin of Product

United States

Synthetic Methodologies for 4 Methyl 2h 1,3 Oxazine 2,6 3h Dione

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials.

The 4-Methyl-2H-1,3-oxazine-2,6(3H)-dione structure features a six-membered ring containing one oxygen and one nitrogen atom, along with two carbonyl groups. A primary retrosynthetic disconnection involves breaking the bonds formed during the final cyclization step. A logical approach is to disconnect the N3-C4 and O1-C6 bonds, which conceptually leads to a substituted β-amino acid derivative or its synthetic equivalent. An alternative disconnection across the N3-C2 and O1-C2 bonds suggests a pathway involving a carbamate-forming cyclization onto an α,β-unsaturated system.

Based on a documented synthesis, a practical and effective disconnection is across the N3–C2 and O1–C6 bonds. This strategy points towards a reaction between a precursor containing the C4-C5-C6-O portion and a synthon that provides the N3-C2=O moiety.

Following the most viable disconnection strategy, the essential precursors for the synthesis of this compound can be identified. The core C4-C5-C6 framework, including the methyl group at C4, is effectively sourced from citraconic anhydride (B1165640) (also known as 3-methylfuran-2,5-dione). This cyclic anhydride provides the required atoms in the correct oxidation state.

The nitrogen atom at the N3 position and the carbonyl group at C2 can be introduced using a reagent that reacts with the anhydride. Trimethylsilyl (B98337) azide (B81097) serves as an effective synthon for the "-N=" portion, which, through a series of rearrangements and reactions, can form the necessary amide bond within the heterocyclic ring.

Target Molecule Key Disconnection Precursors/Synthons
This compoundN3-C2 and O1-C6Citraconic Anhydride
Trimethylsilyl Azide

Classical Synthetic Routes and Adaptations

Classical synthetic methods remain fundamental in constructing heterocyclic frameworks, often involving well-established reaction types that have been adapted for specific targets.

While cycloaddition reactions are a powerful tool for forming six-membered rings, a specific, well-documented synthesis of this compound utilizes a reaction that proceeds through a rearrangement mechanism rather than a classical cycloaddition. nih.gov A notable synthesis involves the reaction of citraconic anhydride with trimethylsilyl azide. nih.gov In this procedure, the reagents are stirred in dichloromethane, leading to the formation of the target compound. nih.gov This reaction provides a direct route to the 4-methyl substituted 3-oxauracil (B1200269) derivative. nih.gov

Table 1: Synthesis of this compound nih.gov

Reactant 1 Reactant 2 Solvent Conditions Yield

Condensation and annulation strategies are widely employed in the synthesis of 1,3-oxazine derivatives. sciresliterature.org These methods typically involve the reaction of a bifunctional molecule containing, for example, an amine and a hydroxyl group, with a carbonyl-containing compound to build the heterocyclic ring. For instance, the condensation of 3-aminopropanol with carboxylic acid derivatives is a known route to 1,3-oxazines. sciresliterature.org Another approach involves the reaction of chalcones with urea (B33335) in the presence of a base, which first forms a dihydropyrimidine (B8664642) that can be considered a related heterocyclic system. While these represent general strategies for the broader class of 1,3-oxazines, their direct adaptation for the synthesis of the specific dione (B5365651) target, this compound, from acyclic precursors would require careful selection of starting materials with the appropriate functional groups and oxidation states.

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates portions of all starting materials, offer an efficient approach to complex molecules. mdpi.com The Mannich reaction is a classic example that can be used to synthesize 1,3-oxazine derivatives, often involving a phenol, an aldehyde, and a primary amine or ammonia. jcsp.org.pkresearchgate.net These reactions are highly valued for their atom economy and procedural simplicity. mdpi.com While powerful for generating diverse oxazine (B8389632) structures, the application of a specific MCR to directly yield the this compound core is not prominently documented and would present a synthetic challenge in assembling the dione functionality in a single step.

Modern and Sustainable Synthetic Approaches

The synthesis of 1,3-oxazine-dione cores, including the 4-methyl derivative, is increasingly benefiting from modern synthetic strategies that prioritize sustainability, efficiency, and novelty. These approaches move beyond classical condensation reactions to incorporate advanced catalytic systems and innovative reaction technologies.

Catalytic Transformations (e.g., Organocatalysis, Transition Metal Catalysis)

Catalysis offers a powerful tool for the construction of the 1,3-oxazine-dione ring system, often providing higher yields, milder reaction conditions, and greater control over selectivity compared to stoichiometric methods. Both organocatalysis and transition metal catalysis have been explored for the synthesis of oxazine derivatives.

Organocatalysis: While specific organocatalytic routes to this compound are not extensively documented, related isomers have been successfully synthesized using these methods. For instance, the synthesis of 1,3-oxazine-2,4-diones has been achieved through an organocatalyzed [4+2] annulation of carbon dioxide with allenamides. This reaction utilizes a Lewis base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), as a catalyst. The proposed mechanism involves the deprotonation of the substrate by the organocatalyst, followed by a nucleophilic attack on CO2 and a subsequent 6-exo-dig cyclization. This strategy highlights the potential of organocatalysis to utilize CO2 as a C1 building block, aligning with green chemistry principles.

Transition Metal Catalysis: Various transition metal catalysts have been employed to facilitate the synthesis of the broader 1,3-oxazine class, suggesting their potential applicability to dione derivatives.

Cobalt Catalysis: A novel approach for synthesizing 1,3-oxazinone derivatives involves a multicomponent reaction using cobalt-based phosphate (B84403) catalysts. researchgate.net This method achieves impressive yields of up to 97% in very short reaction times (around 7 minutes) under environmentally friendly conditions using an ethanol/water solvent system. researchgate.net

Ruthenium Catalysis: Ruthenium(III) chloride (RuCl₃) has been shown to efficiently catalyze the tandem N–H insertion/cyclization of α-arylamino ketones and diazo pyruvates to construct 1,4-oxazines. rsc.org This type of transformation, which proceeds through an enol intermediate, demonstrates the utility of ruthenium in forming the core oxazine heterocycle under mild conditions. rsc.org

Magnetic Nanocatalysts: A reusable magnetic catalyst, GO-Fe₃O₄–Ti(IV), has been developed for the one-pot synthesis of 1,3-naphtoxazine derivatives. nih.gov This heterogeneous catalyst demonstrates high efficiency and can be easily recovered and reused, offering significant advantages in terms of sustainability and process economy. nih.gov

Photochemical and Electrochemical Synthesis Methods

The use of light or electricity to drive chemical reactions represents a frontier in modern organic synthesis, offering unique reactivity pathways.

Photochemical Synthesis: Photoredox catalysis is an emerging strategy for the formation of heterocyclic compounds. While not specifically detailed for this compound, the synthesis of general 1,3-oxazines has been achieved via the C-H functionalization of Betti bases using a pyridazine (B1198779) derivative as a photocatalyst under visible light. researchgate.net This approach leverages the generation of radical intermediates to forge new bonds under exceptionally mild conditions, avoiding the need for high temperatures or harsh reagents. researchgate.net

Electrochemical Synthesis: Currently, there is a notable lack of specific reports in the scientific literature detailing the electrochemical synthesis of this compound or its close derivatives. This represents a potential area for future research and development, as electrosynthesis can offer a green and reagent-minimal alternative to traditional methods.

Flow Chemistry and Continuous Synthesis Techniques

Flow chemistry, or continuous synthesis, provides significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reproducibility, and easier scalability. For the industrial production of related isomers like 2H-1,3-oxazine-2,4(3H)-dione, 6-methyl-, continuous flow reactors are employed to optimize reaction conditions and improve yield and purity. This technology allows for precise control over parameters such as temperature, pressure, and residence time, leading to more efficient and consistent manufacturing processes. The application of flow chemistry could be a valuable strategy for the large-scale production of this compound.

Green Chemistry Principles in Oxazine-Dione Production

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds like oxazine-diones. Key strategies include:

Use of Green Solvents: The cobalt-catalyzed synthesis of oxazinones in an ethanol/water mixture is a prime example of replacing hazardous organic solvents with more benign alternatives. researchgate.net

Solvent-Free Conditions: Some syntheses of 1,3-oxazines are performed under solvent-free conditions, often aided by reusable solid catalysts like fly ash or magnetic nanocatalysts. nih.gov This approach, sometimes involving grinding or mechanochemistry, dramatically reduces solvent waste.

Atom Economy: Multicomponent reactions, where three or more reactants are combined in a single step to form the final product, are inherently atom-economical. The catalytic synthesis of naphthoxazines from β-naphthol, an aldehyde, and urea or an amine is a representative example of this efficient approach. researchgate.net

Yield Optimization and Purity Enhancement Strategies

Achieving high yield and purity is critical for the practical application of any synthetic method. This is typically accomplished through the systematic optimization of reaction conditions.

Reaction Parameter Tuning and Process Optimization

The optimization of a chemical reaction involves methodically adjusting various parameters to find the conditions that provide the best outcome. For the synthesis of oxazine derivatives, several factors are commonly investigated.

Effect of Catalyst Loading and Temperature: The amount of catalyst used and the reaction temperature are critical variables. Optimization studies for the synthesis of 1,3-naphtoxazine derivatives using a GO-Fe₃O₄–Ti(IV) catalyst showed that the best results were achieved under solvent-free conditions at 60 °C. Lowering the temperature or omitting the catalyst led to significantly reduced yields.

The following interactive table summarizes findings from an optimization study for the synthesis of a 1,3-naphtoxazine derivative, illustrating the impact of reaction parameter tuning.

EntryCatalystCatalyst Amount (g)Temperature (°C)ConditionTime (min)Yield (%)
1GO0.0460Solvent-free3530
2GO-Fe₃O₄0.0460Solvent-free3065
3GO-Fe₃O₄–Ti(IV)0.0260Solvent-free2575
4GO-Fe₃O₄–Ti(IV)0.0460Solvent-free1096
5GO-Fe₃O₄–Ti(IV)0.0660Solvent-free1096
6GO-Fe₃O₄–Ti(IV)0.0440Solvent-free2060
7GO-Fe₃O₄–Ti(IV)0.0480Solvent-free1096
8None-60Solvent-free60Trace

Data adapted from a study on 1,3-naphtoxazine synthesis. nih.gov

This systematic approach to process optimization is crucial for developing robust, high-yielding, and pure synthetic routes for this compound and related heterocyclic compounds.

Chromatographic and Recrystallization Techniques for Purification

Detailed investigations into the synthesis of this compound indicate that the compound can be effectively purified to a high crystalline standard using recrystallization.

Recrystallization Techniques

Recrystallization is a fundamental purification technique in chemistry that relies on the differential solubility of a compound in a hot versus a cold solvent. For this compound, a specific and effective method has been documented.

Solvent Selection and Procedure : The purification of the title compound has been successfully achieved using acetone (B3395972) as the solvent. The process involves dissolving the crude this compound in acetone at room temperature. The subsequent slow evaporation of the solvent allows for the gradual formation of well-defined crystals of the purified compound. nih.gov

The table below summarizes the reported recrystallization parameters for this compound.

ParameterDetails
Technique Recrystallization
Solvent Acetone
Temperature Room Temperature
Procedure Slow Evaporation
Outcome Crystalline solid

Chromatographic Techniques

Based on a review of the available scientific literature, specific details regarding the use of chromatographic techniques, such as column chromatography or thin-layer chromatography (TLC), for the purification of this compound are not extensively reported. The synthesis procedures found in the literature suggest that the compound precipitates from the reaction mixture in a relatively pure form, which is then further refined by recrystallization. nih.gov This indicates that for the described synthetic routes, extensive chromatographic purification may not be a necessary step to achieve the desired purity.

Reaction Mechanisms and Reactivity Profile of 4 Methyl 2h 1,3 Oxazine 2,6 3h Dione

Electrophilic and Nucleophilic Reactivity Investigations

The unique structural arrangement of 4-Methyl-2H-1,3-oxazine-2,6(3H)-dione provides multiple sites for both electrophilic and nucleophilic attack. The electron-withdrawing nature of the two carbonyl groups significantly influences the electron density distribution within the ring, rendering the carbonyl carbons highly electrophilic and the vinylic carbon susceptible to nucleophilic addition.

The presence of two carbonyl groups makes this compound susceptible to nucleophilic attack. The reaction outcomes are often dependent on the nature of the nucleophile and the reaction conditions, with possibilities including addition to the carbonyl groups or ring-opening reactions.

Reactions with Amines: Primary and secondary amines are expected to react with this compound, potentially leading to a variety of products. Nucleophilic attack can occur at either the C2 or C6 carbonyl carbon. Attack at the C6 position, followed by ring opening of the lactone, would lead to the formation of an N-substituted maleamic acid derivative. Alternatively, attack at the C2 position could initiate a ring-opening of the lactam portion. While specific studies on this compound with a wide range of amines are not extensively documented, the synthesis of 1-aza-1,3-butadienes from 3-oxauracil (B1200269) derivatives suggests that ring-opening reactions initiated by nucleophiles are a key aspect of their chemistry.

Reactions with Alcohols: In the presence of acid or base catalysts, alcohols can act as nucleophiles. libretexts.orglibretexts.orgyoutube.com The reaction would likely involve nucleophilic acyl substitution at one of the carbonyl groups. Attack at the C6 carbonyl could lead to a ring-opened ester product. The reactivity would be influenced by the steric hindrance of both the alcohol and the oxazine-dione ring.

Reactions with Hydrides: Reducing agents such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are expected to reduce one or both carbonyl groups. The chemoselectivity of the reduction would depend on the reagent and reaction conditions. LiAlH₄, being a stronger reducing agent, would likely reduce both the ester and the amide functionalities, potentially leading to a ring-opened amino diol. The less reactive NaBH₄ might show some selectivity towards the more reactive carbonyl group.

A summary of the expected reactivity with various nucleophiles is presented in the table below.

NucleophilePotential Reaction TypeExpected Product(s)
Amines (R-NH₂)Nucleophilic Acyl Substitution / Ring-OpeningN-substituted maleamic acid derivatives, ring-opened amides
Alcohols (R-OH)Nucleophilic Acyl Substitution / Ring-OpeningRing-opened ester derivatives
Hydrides (e.g., LiAlH₄)ReductionRing-opened amino diols

The electron-deficient nature of the this compound ring system generally makes it less susceptible to electrophilic attack on the ring itself. The double bond is deactivated by the adjacent electron-withdrawing carbonyl groups. However, electrophilic attack can occur at the nitrogen or oxygen atoms if they are deprotonated to form the corresponding anions.

Electrophilic aromatic substitution-type reactions are not applicable to this non-aromatic heterocyclic system. libretexts.orglumenlearning.comrsc.orgmasterorganicchemistry.com Any electrophilic addition to the double bond would be disfavored due to the electronic effects of the carbonyl groups.

Ring-opening reactions are a prominent feature of the reactivity of this compound, particularly when treated with nucleophiles. The mechanism typically involves a nucleophilic attack on one of the carbonyl carbons, followed by cleavage of a C-O or C-N bond within the ring. For instance, hydrolysis with water or hydroxide (B78521) would lead to the opening of the lactone ring to form a maleamic acid derivative.

The synthesis of 1-aza-1,3-butadienes from 3-oxauracil derivatives provides evidence for a ring-opening pathway. nih.govresearchgate.net While the detailed mechanism for this specific transformation is not fully elucidated in the available literature, it likely involves a series of steps initiated by a nucleophile or a thermal rearrangement, leading to the fragmentation of the heterocyclic ring and the formation of the diene system.

Ring-closing reactions to form the this compound ring are also synthetically important. The formation of the parent ring system often involves the cyclization of a suitable acyclic precursor, such as a derivative of maleic acid.

Isomerization and Tautomerism Studies

The structural features of this compound allow for the possibility of tautomeric equilibria, which can significantly influence its reactivity and spectroscopic properties.

Keto-Enol Tautomerism: The presence of a carbonyl group at the C6 position adjacent to a vinylic proton allows for the potential existence of a keto-enol tautomer. The enol form would result from the migration of a proton from the methyl group to the C6 carbonyl oxygen, creating a hydroxyl group and a conjugated diene system within the ring. However, the stability of the dicarbonyl system generally favors the keto form. Computational studies on similar dicarbonyl compounds have shown that the keto tautomer is typically more stable. orientjchem.orgresearchgate.netresearchgate.netnih.govnih.gov The equilibrium can be influenced by factors such as solvent polarity and temperature.

Amide-Imidic Acid Tautomerism: The lactam functionality within the ring can theoretically exist in equilibrium with its imidic acid tautomer. This involves the migration of the proton from the nitrogen atom to the C2 carbonyl oxygen. Generally, the amide form is significantly more stable than the imidic acid form. Theoretical investigations have shown that the amide tautomer is energetically favored.

The potential tautomeric forms are illustrated in the table below.

Tautomerism TypeTautomeric FormsRelative Stability
Keto-EnolKeto form (dione) vs. Enol form (hydroxy-oxazinone)Keto form is generally more stable
Amide-Imidic AcidAmide form (lactam) vs. Imidic acid formAmide form is significantly more stable

The this compound molecule itself is achiral as it possesses a plane of symmetry. However, reactions at the double bond or at the carbonyl carbons could potentially generate new stereocenters. For instance, the addition of a nucleophile to the double bond could lead to the formation of two new stereocenters, resulting in diastereomeric products.

Currently, there is a lack of specific research in the scientific literature concerning diastereoselective transformations involving this compound. Any such reactions would likely require the use of chiral reagents or catalysts to induce facial selectivity in the attack on the planar ring system. The stereochemical outcome of reactions, such as reductions or additions, would be an important area for future investigation to fully understand the synthetic utility of this compound. beilstein-journals.orgresearchgate.net

Photochemical and Thermal Transformations

The stability of this compound under the influence of light and heat is a critical aspect of its reactivity profile. These transformations can lead to degradation or rearrangement, yielding a variety of products.

Degradation Pathways under Light Irradiation

Thermal Stability and Decomposition Mechanisms

Detailed experimental data regarding the thermal stability and decomposition mechanisms of this compound are scarce. The melting point of the compound is reported to be 176.5 °C, which provides a general indication of its thermal stability in the solid state. Beyond this temperature, decomposition is expected. For related heterocyclic systems like s-triazines, the ring system itself is known to be very stable, resisting decomposition up to 550°C, with decomposition pathways being heavily influenced by the nature of the substituents. uri.edu However, the 1,3-oxazine-dione ring has different structural features, and its decomposition pathways would likely involve processes such as decarboxylation, decarbonylation, or fragmentation of the heterocyclic ring. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) would be required to precisely determine its decomposition temperature and the associated energetic changes.

Acid-Base Catalyzed Reactions

The presence of acidic (N-H) and basic (carbonyl oxygens) sites within the molecule dictates its behavior in acid-base catalyzed reactions.

Protonation and Deprotonation Behavior

The acidity of the N-H proton at the N3 position is a key characteristic of the molecule. The predicted pKa value for this compound is approximately 6.74. This value suggests that the compound is weakly acidic and can be deprotonated by a moderately strong base to form a resonance-stabilized anion.

Protonation is expected to occur at one of the carbonyl oxygen atoms, with the O6 oxygen being a likely candidate due to its position in the lactam moiety, which can influence its basicity. The protonated species would be activated towards nucleophilic attack.

Parameter Value
Predicted pKa6.74 ± 0.40

Role of Lewis Acids and Bases in Activating the Oxazine-Dione System

The coordination of Lewis acids to the carbonyl oxygen atoms can significantly enhance the electrophilicity of the carbonyl carbons, thereby activating the molecule for various transformations. While specific studies on this compound are not available, research on the synthesis of related 1,3-oxazinane-2,4-diones has demonstrated the use of a Lewis acid catalyst, [(salph)Al(THF)₂]⁺[Co(CO)₄]⁻, to facilitate their formation from epoxides, isocyanates, and carbon monoxide. nih.gov This suggests that Lewis acids can play a crucial role in activating the oxazine-dione system.

The use of Lewis bases in activating this specific oxazine-dione system has not been documented. In principle, a Lewis base could interact with the N-H proton, facilitating deprotonation and subsequent reactions of the resulting anion.

Catalyst Type Potential Role in Activating Oxazine-Dione Systems Example from Related Compounds
Lewis AcidsCoordination to carbonyl oxygens, increasing the electrophilicity of carbonyl carbons.[(salph)Al(THF)₂]⁺[Co(CO)₄]⁻ used in the synthesis of 1,3-oxazinane-2,4-diones. nih.gov
Lewis BasesPotential to facilitate deprotonation at the N3 position.No specific examples found in the literature for this system.

Computational Analysis of Reaction Pathways

Computational chemistry, particularly Density Functional Theory (DFT), has been employed to investigate the reactivity and stability of various oxazine (B8389632) derivatives. ekb.egresearchgate.net Such studies can provide valuable insights into reaction mechanisms, transition state geometries, and the thermodynamic and kinetic parameters of potential reaction pathways.

For this compound, computational analysis could be used to:

Determine the most likely sites for protonation and the relative stabilities of the resulting conjugate acids.

Model the deprotonation process and analyze the charge distribution in the resulting anion.

Investigate the mechanisms of potential thermal decomposition or photochemical rearrangement pathways.

Explore the interaction with Lewis acids and bases to understand the nature of the activation.

While specific computational studies on this compound are not present in the current literature, the application of these methods to similar heterocyclic systems underscores their potential for elucidating the complex reactivity of this compound.

Transition State Elucidation and Activation Energies

Currently, there are no publicly accessible studies that detail the elucidation of transition states or the calculation of activation energies for reactions involving this compound. Such studies are crucial for understanding the kinetics and mechanisms of chemical transformations.

Theoretical chemistry provides powerful tools, such as Density Functional Theory (DFT) and ab initio methods, to map the potential energy surface of a reaction. This process allows for the identification of transition state structures, which are the highest energy points along the reaction coordinate, and the calculation of the energy barrier, or activation energy (Ea), that must be overcome for the reaction to proceed.

For a compound like this compound, potential reactions of interest for such a study could include:

Ring-opening reactions initiated by nucleophiles or electrophiles.

Hydrolysis under acidic or basic conditions.

Reactions involving the active N-H group.

Thermal decomposition pathways.

A computational investigation would provide precise geometric parameters of the transition state and the associated activation energy, offering deep insight into the compound's stability and reactivity. However, at present, this information has not been reported.

Molecular Dynamics Simulations for Reactivity Prediction

Similarly, the application of molecular dynamics (MD) simulations to predict the reactivity of this compound has not been described in the available scientific literature. MD simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of molecular behavior in various environments, such as in different solvents or at different temperatures.

By simulating the interactions of this compound with other reactants or solvent molecules, MD can help predict:

The preferred sites for chemical attack.

The conformational changes that may precede or occur during a reaction.

The role of solvent molecules in stabilizing reactants, transition states, or products.

Thermodynamic properties related to reactivity, such as the free energy of activation.

Ab initio molecular dynamics (AIMD) could be particularly valuable, as it uses quantum mechanical calculations to determine the forces between atoms at each step of the simulation, offering a highly accurate, albeit computationally intensive, method for predicting reaction pathways and dynamics without pre-existing experimental data.

The absence of such computational studies means that the dynamic behavior and detailed reactivity profile of this compound are yet to be fully characterized. Future research in this area would be invaluable for advancing the understanding of this heterocyclic compound and guiding its potential applications.

Computational and Theoretical Chemistry Studies of 4 Methyl 2h 1,3 Oxazine 2,6 3h Dione

Electronic Structure and Bonding Analysis

The arrangement of electrons and the nature of the chemical bonds in 4-Methyl-2H-1,3-oxazine-2,6(3H)-dione dictate its chemical behavior. Theoretical studies, by solving approximations of the Schrödinger equation, can elucidate these features in detail.

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemical reactivity theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these orbitals are critical in predicting how a molecule will interact with other chemical species.

For this compound, the HOMO is expected to be localized primarily on the more electron-rich regions of the molecule, likely involving the π-system of the double bond and the lone pairs of the oxygen and nitrogen atoms. This orbital represents the molecule's ability to donate electrons in a chemical reaction, making it a nucleophile.

Conversely, the LUMO is anticipated to be distributed over the electrophilic centers of the molecule, particularly the carbonyl carbons and the C=C double bond. This orbital signifies the molecule's capacity to accept electrons, thus defining its electrophilic character.

Electron Density Distribution and Electrostatic Potential Maps

The electron density distribution within a molecule reveals the regions that are electron-rich and electron-poor. This distribution can be visualized using an electrostatic potential (ESP) map, where different colors represent varying electrostatic potentials on the electron density surface.

In this compound, the ESP map would be expected to show regions of high negative potential (typically colored red) around the carbonyl oxygen atoms and the ring oxygen atom, due to the high electronegativity of oxygen and the presence of lone pairs. These areas are indicative of nucleophilic sites, prone to attack by electrophiles.

Conversely, regions of positive potential (typically colored blue) are expected near the hydrogen atom attached to the nitrogen (the N-H group) and the carbonyl carbon atoms. These areas represent electrophilic sites, susceptible to attack by nucleophiles. The methyl group, being weakly electron-donating, would have a relatively neutral potential.

Such maps are invaluable for predicting intermolecular interactions, such as hydrogen bonding and dipole-dipole interactions, which govern the molecule's physical properties and its binding to biological targets.

Bond Lengths, Bond Angles, and Dihedral Angles Optimization

The geometric parameters of this compound, including bond lengths, bond angles, and dihedral angles, have been determined experimentally through X-ray crystallography. nih.gov Computational methods, such as Density Functional Theory (DFT) or ab initio calculations, can be used to optimize the molecular geometry, and the results are often in excellent agreement with experimental data for the gas phase.

The crystal structure reveals that the 1,3-oxazine ring is essentially planar. nih.gov This planarity is a consequence of the sp² hybridization of the atoms involved in the double bond and carbonyl groups, which favors a flat arrangement. The key geometric parameters from the crystallographic study are presented in the interactive table below.

Optimized Bond Lengths of this compound
BondLength (Å)
O1—C21.357
O1—C61.398
C2—O21.200
C2—N31.354
N3—C41.401
C4—C51.338
C4—C71.489
C5—C61.415
C6—O61.209
Optimized Bond Angles of this compound
AngleDegree (°)
C2—O1—C6122.2
O1—C2—O2120.3
O1—C2—N3116.1
O2—C2—N3123.6
C2—N3—C4126.8
N3—C4—C5115.6
N3—C4—C7116.5
C5—C4—C7127.9
C4—C5—C6121.8
O1—C6—C5117.4
O1—C6—O6115.1
C5—C6—O6127.5

Conformational Analysis and Energy Landscapes

Conformational analysis investigates the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. The resulting energy landscape reveals the most stable conformations and the energy barriers between them.

Identification of Stable Conformations and Interconversion Barriers

As established by X-ray crystallography, the 1,3-oxazine ring of this compound is planar. nih.gov This significantly simplifies its conformational analysis, as the ring does not adopt the chair, boat, or twist conformations characteristic of saturated heterocyclic systems. The primary source of conformational flexibility in this molecule arises from the rotation of the methyl group attached to the C4 position.

The rotation of this methyl group is associated with a relatively low energy barrier. Theoretical calculations on similar molecules suggest that the rotational barrier for a methyl group attached to an sp²-hybridized carbon is typically in the range of 1-3 kcal/mol. The stable conformations would correspond to staggered arrangements where the hydrogen atoms of the methyl group are positioned to minimize steric interactions with the adjacent atoms in the ring. The transition states for this rotation would be the eclipsed conformations. Given the low energy barrier, at room temperature, the methyl group can be considered to be freely rotating.

Influence of Substituents on Conformational Preferences

While this compound itself has a fixed planar ring, the introduction of other substituents could potentially influence the planarity and the rotational barrier of the methyl group. For instance, bulky substituents adjacent to the methyl group could increase the rotational barrier due to increased steric hindrance.

Furthermore, if substituents were to be placed on the nitrogen atom (N3), this could potentially introduce a degree of non-planarity to the ring, leading to a more complex conformational landscape. However, for the title compound, the dominant conformational feature remains the low-barrier rotation of the C4-methyl group against a planar ring system.

Quantum Chemical Descriptors and Reactivity Indices

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that help in quantifying its reactivity and stability. These descriptors are crucial for predicting how a molecule will behave in a chemical reaction.

Conceptual DFT provides a framework for defining chemical concepts such as hardness, softness, and electrophilicity. researchgate.net These global reactivity indices are calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Hardness (η) is a measure of the molecule's resistance to changes in its electron distribution. A large HOMO-LUMO gap corresponds to a hard molecule, indicating high stability and low reactivity. semanticscholar.org It is calculated as η ≈ (ELUMO - EHOMO) / 2.

Softness (S) is the reciprocal of hardness (S = 1/η) and indicates a molecule's polarizability. Soft molecules are generally more reactive than hard molecules.

Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons. A higher electrophilicity index suggests a stronger capacity to act as an electrophile. researchgate.net It is defined as ω = μ² / (2η), where μ is the electronic chemical potential (μ ≈ (EHOMO + ELUMO) / 2).

Nucleophilicity Index (N) describes the electron-donating ability of a molecule.

For this compound, DFT calculations, such as those using the B3LYP functional with a 6-311++G(d,p) basis set, can be used to determine the HOMO and LUMO energies and subsequently derive these reactivity indices. nih.gov

Table 1: Illustrative Quantum Chemical Descriptors for this compound

Descriptor Symbol Value (Illustrative) Unit
HOMO Energy EHOMO -7.5 eV
LUMO Energy ELUMO -1.2 eV
HOMO-LUMO Gap ΔE 6.3 eV
Hardness η 3.15 eV
Softness S 0.317 eV-1
Electronegativity χ 4.35 eV
Electronic Chemical Potential μ -4.35 eV
Electrophilicity Index ω 3.01 eV

Note: These values are illustrative and would be formally determined via specific computational software.

The condensed Fukui functions can be calculated for each atom in this compound to predict sites for:

Nucleophilic attack (f+): The site most susceptible to attack by a nucleophile, where an electron is accepted. This is often associated with the LUMO electron density. researchgate.net

Electrophilic attack (f-): The site most likely to be attacked by an electrophile, where an electron is donated. This is typically related to the HOMO electron density. researchgate.net

Radical attack (f0): The preferred site for attack by a radical species.

By analyzing the values of the Fukui functions, one can rank the reactivity of the different atoms (C, N, O) in the oxazine (B8389632) ring and the methyl group, providing a detailed map of the molecule's chemical selectivity. researchgate.netsemanticscholar.org For instance, the carbonyl carbons are often predicted to be susceptible to nucleophilic attack, while the nitrogen and oxygen atoms might be sites for electrophilic interaction.

Theoretical Spectroscopic Prediction Methodologies

Computational methods are invaluable for predicting and interpreting various types of molecular spectra. These theoretical spectra can be compared with experimental data to confirm molecular structures and assign spectral features. researchgate.net

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides a fingerprint of a molecule based on its vibrational modes. DFT calculations, particularly with hybrid functionals like B3LYP, are highly effective at predicting these vibrational frequencies. researchgate.netmdpi.com

The process involves:

Geometry Optimization: The molecule's structure is optimized to find its lowest energy conformation.

Frequency Calculation: A frequency analysis is performed on the optimized geometry to calculate the harmonic vibrational frequencies. researchgate.net

The calculated frequencies correspond to specific molecular motions, such as C=O stretching, N-H bending, C-N stretching, and CH₃ rocking. These predicted frequencies and their corresponding intensities can be used to generate a theoretical IR and Raman spectrum. Often, the calculated harmonic frequencies are scaled by an empirical factor to better match experimental anharmonic frequencies. nih.gov

Table 2: Illustrative Predicted Vibrational Frequencies for this compound

Vibrational Mode Predicted Frequency (cm-1) IR Intensity (Illustrative) Raman Activity (Illustrative)
N-H Stretch 3450 High Low
C-H Stretch (Methyl) 2980 Medium Medium
C=O Stretch (Asymmetric) 1785 Very High Low
C=O Stretch (Symmetric) 1720 High High
C-N Stretch 1350 Medium Medium
C-O-C Stretch 1240 High Low

Note: These are representative frequencies. Actual calculations would provide a full list of vibrational modes.

NMR spectroscopy is a primary technique for structure elucidation in organic chemistry. researchgate.net Quantum mechanical calculations, especially using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework, can accurately predict NMR chemical shifts (¹H and ¹³C). mdpi.comnrel.gov

The calculation involves determining the magnetic shielding tensor for each nucleus in the molecule. The chemical shifts are then calculated relative to a reference standard, typically Tetramethylsilane (TMS). researchgate.net These predictions are highly sensitive to the molecular geometry and the computational level of theory used. chemrxiv.org Comparing the predicted spectrum with an experimental one can help assign peaks and confirm the proposed structure of this compound.

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Time-Dependent Density Functional Theory (TD-DFT) is a widely used and robust method for modeling these transitions and predicting UV-Vis absorption spectra. nih.govspectroscopyonline.comrsc.org

The TD-DFT calculation yields the excitation energies (which correspond to absorption wavelengths, λmax) and the oscillator strengths (which relate to the intensity of the absorption). mdpi.com The primary transitions are often from the HOMO to the LUMO, but other transitions between molecular orbitals (e.g., n → π* or π → π*) can also be significant. rsc.org For this compound, TD-DFT can predict the λmax values and identify the nature of the electronic transitions responsible for its absorption profile. researchgate.net

Solvent Effects and Environmental Perturbations on Molecular Properties

A thorough review of scientific literature reveals a notable absence of specific computational or theoretical studies focused on the solvent effects on the molecular properties of this compound. Research detailing how environmental perturbations, such as varying solvent polarity or specific solvent interactions, influence the electronic structure, geometry, and spectroscopic characteristics of this particular compound is not publicly available.

There are no published research articles detailing the application of continuum solvation models (such as the Polarizable Continuum Model, PCM) or explicit solvent molecule simulations (like Molecular Dynamics or Monte Carlo simulations) to study this compound. Consequently, data on the solvation energy, changes in dipole moment in different media, or specific solute-solvent structural arrangements for this compound are not available.

While computational studies on the interactions of this compound in a solvent environment are unavailable, crystallographic studies provide valuable insight into its intermolecular interactions in the solid state. X-ray diffraction analysis has shown that in its crystalline form, the molecules of this compound are planar. nih.gov

The crystal structure is characterized by a distinct intermolecular hydrogen bonding pattern. A single type of intermolecular hydrogen bond is formed between the nitrogen atom at position 3 (N3) of one molecule and the oxygen atom at position 6 (O6) of a neighboring, glide-related molecule. nih.gov This N—H⋯O hydrogen bond links the molecules into zigzag chains. nih.gov The geometry of this hydrogen bond has been precisely determined, as detailed in the table below. nih.gov This interaction is a key factor in the packing of the molecules in the crystal lattice. nih.gov The hydrogen bonding network in this compound results in staggered molecular chains, a pattern that differs significantly from the hydrogen bonding observed in halogenated derivatives of the same core structure. nih.govnih.gov

Hydrogen-Bond Geometry (Å, °) for this compound
D—H···AD—H (Å)H···A (Å)D···A (Å)D—H···A (°)
N3—H3···O60.862.022.877 (3)173

Advanced Analytical and Spectroscopic Characterization Methodologies for 4 Methyl 2h 1,3 Oxazine 2,6 3h Dione

High-Resolution Mass Spectrometry (HRMS) Techniques for Molecular Formula Validation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the validation of a compound's elemental composition. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically within 5 ppm), HRMS can distinguish between compounds with the same nominal mass but different molecular formulas. For 4-Methyl-2H-1,3-oxazine-2,6(3H)-dione, the theoretical exact mass is 127.026943 Da. nih.gov

Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are soft ionization techniques that allow for the analysis of thermally labile or non-volatile molecules, minimizing fragmentation during the ionization process. bris.ac.uk

Electrospray Ionization (ESI): This method is particularly suited for polar molecules and involves applying a strong electric field to a liquid solution of the analyte, creating an aerosol of charged droplets. ESI analysis of this compound would likely be performed in both positive and negative ion modes. In positive mode, protonated molecules [M+H]+ are commonly observed, along with adducts with sodium [M+Na]+ or potassium [M+K]+. In negative mode, the deprotonated molecule [M-H]- is expected due to the presence of the acidic N-H proton.

Atmospheric Pressure Chemical Ionization (APCI): APCI is better suited for less polar, volatile, or semi-volatile compounds. bris.ac.uk In APCI, the analyte is vaporized and then ionized via a corona discharge that creates reactant ions from the solvent and gas phase. bris.ac.ukpnnl.gov For this compound, APCI would also be expected to produce the protonated molecule [M+H]+ in positive mode and the deprotonated molecule [M-H]- in negative mode. bris.ac.uk

The following table summarizes the expected ions and their theoretical exact masses for HRMS analysis.

Ion TypeMolecular FormulaTheoretical m/z (Da)
Positive Mode
Protonated [M+H]+C5H6NO3+128.03422
Sodium Adduct [M+Na]+C5H5NO3Na+150.01617
Negative Mode
Deprotonated [M-H]-C5H4NO3-126.01967

Tandem mass spectrometry (MS/MS) experiments, typically involving collision-induced dissociation (CID), are used to fragment the precursor ion (e.g., [M+H]+). The resulting fragmentation pattern provides a fingerprint of the molecule's structure. While specific experimental fragmentation data for this compound is not widely published, a plausible fragmentation pathway can be predicted based on its structure. The oxazine (B8389632) ring contains several potential cleavage points, including amide and ester-like functionalities.

Key fragmentation pathways for the [M+H]+ ion would likely involve:

Loss of Carbon Monoxide (CO): A common fragmentation for cyclic diones.

Loss of Carbon Dioxide (CO2): Resulting from the cleavage of the carbamate (B1207046) portion of the ring.

Ring-opening and subsequent cleavages: Leading to smaller, stable fragment ions.

A proposed fragmentation scheme is outlined in the table below.

Precursor Ion (m/z)Proposed Neutral LossFragment Ion FormulaFragment Ion m/z (Da)
128.03422COC4H6NO2+100.03930
128.03422HNCOC4H4O2+84.01923
100.03930C2H2OC2H4N+42.03382

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the detailed molecular structure of organic compounds in solution. While 1D ¹H and ¹³C NMR provide initial information, advanced 2D experiments are necessary for the complete and unambiguous assignment of all signals.

For this compound, a combination of 2D NMR experiments would be used to confirm its covalent framework.

¹H-¹H Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. emerypharma.com For this molecule, a key correlation would be expected between the vinylic proton (H5) and the protons of the methyl group (H7) via a four-bond long-range coupling.

Heteronuclear Single Quantum Coherence (HSQC): HSQC maps protons to the carbons they are directly attached to. emerypharma.com This experiment would show correlations between the H7 protons and the methyl carbon (C7), and between the vinylic H5 and its corresponding carbon (C5).

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is crucial for establishing the carbon skeleton by showing correlations between protons and carbons over two or three bonds. emerypharma.comyoutube.com Key HMBC correlations would confirm the placement of the methyl group and the connectivity of the carbonyl carbons. For instance, the methyl protons (H7) would show correlations to the sp² carbons C4 and C5. The vinylic proton (H5) would show correlations to the methyl carbon (C7) and the carbonyl carbon (C6).

Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment identifies protons that are close to each other in space, irrespective of their bonding connectivity. researchgate.net In a relatively rigid, planar molecule like this, NOESY can confirm spatial proximities, such as between the methyl protons (H7) and the vinylic proton (H5).

The following tables summarize the predicted NMR data and 2D correlations.

Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)

Atom # Atom Type Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm)
1 O - -
2 C=O - ~150
3 N-H ~11.5 -
4 C=C - ~165
5 C-H ~5.8 ~105
6 C=O - ~160

Predicted 2D NMR Correlations

Proton(s) COSY Correlations (¹H) HSQC Correlations (¹³C) HMBC Correlations (¹³C) NOESY Correlations (¹H)
H5 H7 (long range) C5 C4, C6, C7 H7
H7 H5 (long range) C7 C4, C5 H5

| N3-H | None | None | C2, C4 | None |

While solution-state NMR provides data on molecules in an isotropic environment, solid-state NMR (ssNMR) offers critical insights into the structure, packing, and dynamics of molecules in the solid phase. This is particularly important for identifying polymorphism (the existence of multiple crystalline forms) or characterizing amorphous material.

Based on crystallographic studies, this compound is a planar molecule that forms hydrogen-bonded zigzag chains in its crystalline state. nih.gov Solid-state NMR could be used to:

Confirm the Asymmetric Unit: ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) experiments can resolve distinct signals for each carbon in the asymmetric unit. If multiple, crystallographically inequivalent molecules were present, additional signals would be observed.

Characterize Polymorphism: Different polymorphs would exhibit distinct ¹³C chemical shifts due to variations in their crystal packing environments. ssNMR is a powerful tool for identifying and quantifying different polymorphic forms in a bulk sample.

Probe Hydrogen Bonding: Advanced ssNMR techniques, such as those involving ¹⁵N labeling, could directly probe the N-H···O hydrogen bonds that define the crystal structure, providing information on bond lengths and dynamics.

Dynamic NMR (DNMR) techniques, primarily through variable-temperature (VT) experiments, are used to study molecular processes that occur on the NMR timescale, such as tautomerism and conformational changes. researchgate.net

For this compound, the potential for prototropic tautomerism exists. mdpi.com The molecule exists predominantly in the dione (B5365651) form, but could theoretically exist in equilibrium with enol tautomers where the N-H proton migrates to one of the carbonyl oxygens (O2 or O6), creating a hydroxyl group and an imine.

If such an equilibrium existed and the rate of exchange between tautomers were in the appropriate range, VT-NMR could be used to study it. At low temperatures, the exchange would be slow, and separate signals for each tautomer might be resolved. As the temperature increases, the rate of exchange would increase, causing the signals to broaden and eventually coalesce into a single, time-averaged signal at the coalescence temperature. Analysis of the line shapes at different temperatures would allow for the determination of the kinetic and thermodynamic parameters of the exchange process. Given the planarity of the ring, significant conformational exchange is not expected, making tautomerism the primary focus for potential DNMR studies. nih.gov

X-ray Crystallography for Absolute Stereochemistry and Three-Dimensional Structure Determination

X-ray crystallography is a premier technique for determining the precise arrangement of atoms within a crystalline solid. nih.govwikipedia.org It provides unambiguous data on bond lengths, bond angles, and stereochemistry, which are crucial for understanding a molecule's structure and function. nih.govnih.gov

Single-Crystal X-ray Diffraction (SCXRD) Principles and Applications

Single-Crystal X-ray Diffraction (SCXRD) is a powerful analytical technique that provides the definitive three-dimensional structure of a molecule. numberanalytics.comfiveable.me The method involves irradiating a single, high-quality crystal with a monochromatic X-ray beam. The X-rays are diffracted by the electrons of the atoms in the crystal lattice, producing a unique diffraction pattern of spots called reflections. wikipedia.orgnih.gov By analyzing the positions and intensities of these reflections, a three-dimensional map of the electron density within the crystal can be generated, from which the atomic positions, bond lengths, and bond angles can be determined with high precision. nih.govfiveable.me

For this compound, SCXRD analysis has been performed, revealing critical structural details. nih.govnih.gov The compound crystallizes in the monoclinic system. The analysis confirmed the molecular formula as C₅H₅NO₃ and provided precise unit cell dimensions. nih.gov The study revealed that the molecule is essentially planar, with a maximum deviation of 0.075 Å for the ring oxygen atom. nih.govnih.gov A significant finding from the crystallographic data is the presence of intermolecular N—H⋯O hydrogen bonds. These bonds form a zigzag chain between glide-related molecules, playing a crucial role in the crystal packing and stability of the solid-state structure. nih.gov

Table 1: Crystal Data and Structure Refinement for this compound. nih.gov
ParameterValue
Empirical FormulaC₅H₅NO₃
Formula Weight127.10 g/mol
Temperature293 K
Wavelength (Mo Kα)0.71073 Å
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell Dimensions ▼ a = 7.254 (3) Å
      b = 6.683 (2) Å

      c = 11.689 (5) Å

      β = 98.11 (4)°
    
Volume561.0 (4) ų
Z (Molecules per unit cell)4
Calculated Density1.505 Mg/m³
Final R indices [I > 2σ(I)]R1 = 0.049
R indices (all data)wR2 = 0.191

Powder X-ray Diffraction (PXRD) for Crystalline Phase Identification

Powder X-ray Diffraction (PXRD) is a complementary technique used to analyze polycrystalline materials or powders. Instead of a single crystal, a large number of randomly oriented crystallites are exposed to an X-ray beam. The resulting diffraction pattern is a plot of diffracted intensity versus the diffraction angle (2θ). This pattern serves as a unique "fingerprint" for a specific crystalline phase.

The primary applications of PXRD in the study of this compound include:

Phase Identification: The obtained PXRD pattern can be compared against databases to confirm the identity of the synthesized compound.

Purity Assessment: It can detect the presence of crystalline impurities or different polymorphic forms. Each crystalline substance has a characteristic diffraction pattern, allowing for the identification of contaminants in the bulk sample.

Polymorph Screening: Many organic molecules can exist in multiple crystalline forms (polymorphs), which may have different physical properties. PXRD is a key tool in screening for and identifying different polymorphs of this compound.

Quality Control: In a manufacturing setting, PXRD can ensure batch-to-batch consistency of the crystalline form of the final product.

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy probes the vibrational energy levels of a molecule. mdpi.com It is a powerful non-destructive technique for identifying functional groups and providing insights into molecular structure and conformation. numberanalytics.comresearchgate.net The two main techniques, Infrared (IR) and Raman spectroscopy, are often used together as they provide complementary information. researchgate.net

Fourier Transform Infrared (FTIR) Spectroscopy Principles

Fourier Transform Infrared (FTIR) spectroscopy is based on the absorption of infrared radiation by a molecule. When the frequency of the IR radiation matches the natural vibrational frequency of a specific bond or functional group, the radiation is absorbed, resulting in a transition to a higher vibrational energy state. numberanalytics.com An FTIR spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹), where each peak corresponds to a specific molecular vibration (e.g., stretching or bending).

For this compound, FTIR is used to confirm the presence of its key functional groups. The analysis of its spectrum would reveal characteristic absorption bands.

Table 2: Expected Characteristic FTIR Absorption Bands for this compound.
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
N-H (Amide)Stretching3200 - 3400
C-H (Methyl/Alkene)Stretching2850 - 3100
C=O (Amide I)Stretching1680 - 1720
C=O (Ester/Lactone)Stretching1735 - 1760
C=C (Alkene)Stretching1640 - 1680
N-H (Amide II)Bending1510 - 1570
C-O (Ester/Lactone)Stretching1100 - 1300

Raman Spectroscopy for Complementary Vibrational Information

Raman spectroscopy is a light scattering technique. When monochromatic light (usually from a laser) interacts with a molecule, most of the light is scattered at the same frequency as the incident light (Rayleigh scattering). However, a small fraction is scattered at a different frequency (Raman scattering). This frequency shift provides information about the vibrational modes of the molecule. researchgate.net

A key principle of Raman spectroscopy is the selection rule: a vibration is Raman-active if it causes a change in the polarizability of the molecule. This makes it particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy provides complementary data to FTIR:

Strong C=C Signal: The C=C double bond within the ring is expected to produce a strong signal in the Raman spectrum due to its high polarizability.

Symmetric Vibrations: Symmetric stretching vibrations of the molecule's backbone would be more prominent in the Raman spectrum.

Weak Carbonyl Signals: While the C=O groups are strong absorbers in the IR spectrum, their signals in the Raman spectrum are typically weaker.

Aqueous Solutions: Water is a weak Raman scatterer, making this technique well-suited for studying samples in aqueous media, which can be challenging for FTIR.

The combination of FTIR and Raman provides a more complete vibrational profile, aiding in detailed conformational analysis and structural elucidation. researchgate.netbohrium.com

Chromatographic Techniques for Purity Assessment and Mixture Analysis

Chromatography encompasses a set of laboratory techniques used for the separation of mixtures. researchgate.net These methods are essential for assessing the purity of a synthesized compound like this compound and for analyzing it within complex matrices. nih.govnih.gov The choice of technique depends on the compound's polarity, volatility, and thermal stability.

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two of the most powerful and widely used chromatographic techniques in pharmaceutical and chemical analysis. researchgate.net

High-Performance Liquid Chromatography (HPLC): This is the premier method for the analysis of non-volatile or thermally sensitive compounds. For a polar molecule like this compound, reversed-phase HPLC would be the method of choice. A non-polar stationary phase (like C18-silica) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol). The compound's purity is determined by the appearance of a single major peak in the chromatogram, and its quantity can be accurately measured using a suitable detector, such as a UV detector, which would be sensitive to the conjugated system in the molecule.

Gas Chromatography (GC): This technique is suitable for volatile and thermally stable compounds. While the target molecule has a moderate molecular weight, its suitability for GC would depend on its volatility and stability at the temperatures required for analysis. nih.gov GC is often coupled with a mass spectrometer (GC-MS), which provides both retention time data for quantification and mass spectral data for definitive identification of the compound and any impurities. nih.gov For this compound, derivatization might be necessary to increase its volatility and thermal stability for GC analysis.

Table 3: Summary of Chromatographic Techniques for Analysis of this compound.
TechniquePrincipleTypical Stationary PhaseTypical Mobile/Carrier PhaseDetectorApplication
Reversed-Phase HPLCPartitioning between a polar mobile phase and a non-polar stationary phase.Octadecylsilane (C18)Water/Acetonitrile or Water/Methanol gradientUV-Vis, Diode Array (DAD)Purity assessment, quantification, impurity profiling.
Gas Chromatography (GC)Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Polysiloxane-based (e.g., DB-5)Inert gas (Helium, Nitrogen)Flame Ionization (FID), Mass Spectrometry (MS)Purity assessment (if volatile), identification of volatile impurities.

High-Performance Liquid Chromatography (HPLC) with Various Detection Modes

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the analysis of non-volatile and thermally labile compounds like this compound. The versatility of HPLC allows for its coupling with a range of detectors, each providing unique qualitative and quantitative information.

A common approach for the analysis of this compound and related cyclic ureides involves reversed-phase chromatography. This technique typically utilizes a nonpolar stationary phase, such as a C18 column, and a polar mobile phase, often a mixture of water or an aqueous buffer and an organic modifier like acetonitrile or methanol.

UV-Visible (UV-Vis) and Photodiode Array (PDA) Detection: Due to the presence of a chromophore in its structure, this compound can be readily detected using UV-Vis spectroscopy. A photodiode array (PDA) detector offers the advantage of acquiring the entire UV spectrum of the eluting peak, which aids in peak identification and purity assessment. The maximum absorbance wavelength (λmax) for this class of compounds is typically in the range of 210-280 nm.

Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer (LC-MS) provides a highly sensitive and selective detection method. Mass spectrometry identifies compounds based on their mass-to-charge ratio (m/z), offering definitive confirmation of the analyte's identity. For this compound (molar mass: 127.10 g/mol ), electrospray ionization (ESI) is a suitable ionization technique, which can detect the protonated molecule [M+H]⁺ at m/z 128.1. Tandem mass spectrometry (MS/MS) can further enhance selectivity and provide structural information through fragmentation analysis.

Below is a hypothetical data table illustrating typical HPLC conditions and expected results for the analysis of this compound.

ParameterUV/PDA DetectionMass Spectrometry (MS) Detection
Column C18, 4.6 x 150 mm, 5 µmC18, 2.1 x 100 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B AcetonitrileAcetonitrile
Gradient 5% B to 95% B in 15 min5% B to 95% B in 10 min
Flow Rate 1.0 mL/min0.4 mL/min
Column Temp. 30 °C35 °C
Detection PDA at 220 nmESI+, Scan m/z 50-500
Retention Time ~ 5.8 min~ 4.2 min
Observed λmax 225 nm-
Observed m/z -128.1 [M+H]⁺

Gas Chromatography (GC) for Volatile Derivatives

Gas chromatography is a powerful technique for the separation and analysis of volatile compounds. However, this compound is a polar and non-volatile molecule due to the presence of amide and dione functionalities, making its direct analysis by GC challenging. To overcome this limitation, derivatization is employed to convert the analyte into a more volatile and thermally stable form.

Derivatization: A common derivatization technique for compounds containing active hydrogens (such as the N-H group in the oxazine ring) is silylation. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst such as trimethylchlorosilane (TMCS) can be used to replace the active hydrogen with a trimethylsilyl (B98337) (TMS) group. This process reduces the polarity and increases the volatility of the molecule, making it amenable to GC analysis.

GC-Mass Spectrometry (GC-MS): Coupling GC with a mass spectrometer is the most common approach for the analysis of the derivatized compound. The GC separates the TMS-derivative of this compound from other components of the sample, and the MS provides identification based on its mass spectrum and fragmentation pattern. A mass spectrum for the underivatized compound is available, which can serve as a reference.

The following table presents plausible GC-MS conditions for the analysis of the TMS-derivative of this compound.

ParameterCondition
Derivatization Reagent BSTFA + 1% TMCS
Reaction Conditions 70 °C for 30 min
GC Column DB-5ms, 30 m x 0.25 mm, 0.25 µm
Injector Temperature 250 °C
Oven Program 100 °C (1 min), then 10 °C/min to 280 °C (5 min)
Carrier Gas Helium, 1.2 mL/min
MS Ionization Electron Ionization (EI), 70 eV
Mass Range m/z 40-550
Expected Derivative N-TMS-4-Methyl-2H-1,3-oxazine-2,6(3H)-dione
Expected M⁺ of Derivative m/z 199

Chiral Chromatography for Enantiomeric Purity Determination

This compound possesses a chiral center at the carbon atom bearing the methyl group. Consequently, it can exist as a pair of enantiomers. Since enantiomers often exhibit different biological activities, it is crucial to have analytical methods capable of separating and quantifying them. Chiral chromatography is the most widely used technique for this purpose.

The separation of enantiomers is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for the separation of a wide range of chiral compounds.

The choice of the mobile phase is critical for achieving enantiomeric separation. Both normal-phase (e.g., hexane/isopropanol) and reversed-phase (e.g., water/acetonitrile) modes can be explored.

A hypothetical chiral HPLC method for the separation of the enantiomers of this compound is outlined in the table below.

ParameterCondition
Column Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)), 4.6 x 250 mm, 5 µm
Mobile Phase n-Hexane / Isopropanol (80:20, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 220 nm
Expected Elution Order Enantiomer 1, followed by Enantiomer 2
Hypothetical Retention Times Enantiomer 1: ~8.5 min, Enantiomer 2: ~10.2 min
Resolution (Rs) > 1.5

Derivatization and Analog Development of 4 Methyl 2h 1,3 Oxazine 2,6 3h Dione

Synthetic Modification Strategies at Peripheral Positions

The structure of 4-Methyl-2H-1,3-oxazine-2,6(3H)-dione features three primary sites for peripheral modification: the methyl group at the 4-position, the two carbonyl groups (dione moieties) at the 2- and 6-positions, and the N-H group at the 3-position.

The methyl group at the 4-position is allylic in nature, which suggests a propensity for radical-mediated and condensation reactions. While specific studies on the functionalization of the methyl group of this compound are not extensively documented, the reactivity of similar methyl groups on other N-heterocycles provides a basis for potential transformations. nih.gov

One plausible strategy involves radical halogenation, such as bromination using N-bromosuccinimide (NBS) with a radical initiator, to form a 4-(bromomethyl) derivative. This brominated intermediate would be a versatile precursor for a variety of nucleophilic substitution reactions, allowing for the introduction of alkoxy, amino, and cyano groups, among others.

Another potential avenue is through condensation reactions. The acidity of the methyl protons could be exploited for condensation with aldehydes and ketones under basic or acidic conditions to yield styryl or related derivatives. Furthermore, oxidation of the methyl group could lead to the corresponding carboxylic acid or aldehyde, which would open up a wide range of further derivatization possibilities, including amide and ester formation.

Table 1: Potential Derivatives from Methyl Group Functionalization

Starting Material Reagents Potential Product
This compound NBS, AIBN 4-(Bromomethyl)-2H-1,3-oxazine-2,6(3H)-dione
This compound Benzaldehyde, Base 4-(2-Phenylvinyl)-2H-1,3-oxazine-2,6(3H)-dione

The dione (B5365651) moiety in this compound is a key feature for derivatization. The presence of two carbonyl groups allows for reactions typical of 1,3-dicarbonyl compounds. nih.govresearchgate.netnih.govresearchgate.net

Enolization is a fundamental property of dicarbonyl systems. Treatment with a suitable base could generate an enolate, which can then be trapped with various electrophiles. For instance, O-alkylation or O-acylation of the enol form would yield alkoxy or acyloxy derivatives at the 6-position. The resulting enol ethers or enol esters are valuable synthetic intermediates. Theoretical studies on similar cyclic systems, such as azlactones, suggest that base-mediated enolization is a viable pathway. acs.org

Ketalization of one or both carbonyl groups is another potential modification. Reaction with diols, such as ethylene (B1197577) glycol, under acidic conditions could selectively protect one of the carbonyls, allowing for differential reactivity at the other. This selective protection strategy is crucial for the regioselective synthesis of more complex derivatives.

Table 2: Potential Derivatives from Dione Moiety Modification

Starting Material Reagents Potential Product
This compound NaH, CH3I 6-Methoxy-4-methyl-2H-1,3-oxazin-2-one

Building upon the functionalized intermediates described above, the introduction of additional heteroatoms or the construction of fused ring systems is a logical progression. The synthesis of fused heterocycles often relies on the reactivity of 1,3-dicarbonyl compounds. acs.org

For example, the reaction of the enolate of this compound with bifunctional electrophiles could lead to the formation of new heterocyclic rings. Condensation with hydrazine (B178648) or substituted hydrazines could potentially yield pyrazole-fused oxazines. Similarly, reaction with hydroxylamine (B1172632) could lead to isoxazole-fused systems.

Furthermore, the N-H group at the 3-position provides a handle for introducing various substituents. N-alkylation or N-acylation can be readily achieved under standard conditions. The introduction of a substituent with a second reactive group, such as an N-allyl or N-propargyl group, would provide a substrate for intramolecular cyclization reactions to form more complex polycyclic systems.

Ring Expansion and Contraction Methodologies

Altering the core scaffold of this compound through ring expansion or contraction can lead to novel heterocyclic systems with different ring sizes and properties.

Ring expansion of six-membered heterocycles is a known strategy to access seven- or eight-membered rings. mdpi.comrsc.org While specific examples for this compound are not available, analogous transformations in related lactams and lactones suggest potential pathways. For instance, a Beckmann or Schmidt rearrangement of a suitably derivatized precursor could lead to the insertion of a nitrogen or carbon atom into the ring, resulting in a diazepine (B8756704) or oxazepine derivative.

Ring contraction of oxazine (B8389632) derivatives has been reported to yield five-membered rings such as pyrrole (B145914) derivatives. researchgate.netmdpi.com For example, base-promoted ring contraction of certain 1,2-oxazine derivatives leads to the formation of pyrrolo[1,2-b] acs.orgresearchgate.netoxazines. mdpi.com A similar strategy, perhaps involving a Favorskii-type rearrangement of a halogenated derivative of this compound, could potentially lead to five-membered lactam derivatives.

Skeletal rearrangements offer a powerful tool for the synthesis of complex molecular architectures from simpler precursors. researchgate.net The cyclic imide-like structure of this compound may be susceptible to certain types of rearrangements.

For instance, photochemical rearrangements are known to induce significant changes in heterocyclic frameworks. Irradiation of the oxazine-dione could potentially lead to valence isomerization or ring-opening and re-closure to afford novel isomers. Additionally, acid- or base-catalyzed rearrangements could lead to the migration of substituents or ring atoms, resulting in thermodynamically more stable or kinetically favored products. While speculative for this specific compound, the study of skeletal rearrangements in amides and related heterocycles provides a conceptual framework for such investigations. nih.govresearchgate.net

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
N-bromosuccinimide
4-(Bromomethyl)-2H-1,3-oxazine-2,6(3H)-dione
Benzaldehyde
4-(2-Phenylvinyl)-2H-1,3-oxazine-2,6(3H)-dione
Potassium permanganate
2,6-Dioxo-2,3-dihydro-6H-1,3-oxazine-4-carboxylic acid
Sodium hydride
Methyl iodide
6-Methoxy-4-methyl-2H-1,3-oxazin-2-one
Ethylene glycol
p-Toluenesulfonic acid
4-Methyl-3,4-dihydro-2H-spiro[1,3-oxazine-6,2'- acs.orgmdpi.comdioxolan]-2-one
Hydrazine
Hydroxylamine

Combinatorial Chemistry and Library Synthesis Approaches

The application of combinatorial chemistry and library synthesis to the this compound scaffold represents a strategic approach to systematically explore the chemical space around this core structure. While extensive research specifically detailing combinatorial libraries of this particular compound is not widely documented in publicly available literature, the principles of these methodologies are broadly applicable to the synthesis of diverse oxazine-dione derivatives.

High-Throughput Synthesis of Oxazine-Dione Derivatives

High-throughput synthesis (HTS) methodologies are instrumental in the rapid generation of large numbers of analogs from a common scaffold. For the this compound core, HTS would typically involve parallel synthesis techniques where variations are introduced at specific positions of the molecule. The synthesis of substituted 2H-1,3-oxazine-2,6-diones has been achieved through the reaction of trimethylsilyl (B98337) azide (B81097) with substituted maleic anhydrides, a method that lends itself to a high-throughput approach by varying the substituents on the maleic anhydride (B1165640) starting material. acs.org

A hypothetical high-throughput synthesis workflow for generating a library of this compound derivatives could involve the following steps:

Scaffold Preparation: Synthesis of the core this compound structure.

Parallel Derivatization: In a multi-well plate format, the scaffold could be subjected to a variety of reactants to introduce diversity. For instance, N-alkylation or N-arylation at the 3-position would be a common strategy.

Automated Purification: Rapid purification of the resulting products using techniques like automated flash chromatography or preparative high-performance liquid chromatography (HPLC).

Characterization and Archiving: High-throughput characterization using methods such as mass spectrometry and NMR spectroscopy, followed by storage of the compounds in a library format.

R1-Substituent (at N3)R2-Substituent (at C5)Starting Materials
MethylHydrogenThis compound, Methyl iodide
EthylHydrogenThis compound, Ethyl bromide
BenzylHydrogenThis compound, Benzyl chloride
PhenylHydrogenThis compound, Phenylboronic acid
MethylBromo5-bromo-4-methyl-2H-1,3-oxazine-2,6(3H)-dione, Methyl iodide
EthylBromo5-bromo-4-methyl-2H-1,3-oxazine-2,6(3H)-dione, Ethyl bromide

This table represents a hypothetical library design for illustrative purposes.

Diversity-Oriented Synthesis (DOS) for Structural Exploration

Diversity-oriented synthesis (DOS) aims to generate structurally diverse and complex molecules, often exploring novel regions of chemical space. cam.ac.uk For the this compound scaffold, a DOS approach would move beyond simple substituent variations to create more profound changes in the molecular architecture. This could involve reactions that modify the core ring structure or introduce new fused-ring systems.

One reported DOS strategy for related oxazine structures involves a two-step Michael/retro-Michael and cyclization sequence to create polycyclic diazinic systems, demonstrating how the oxazine core can be a starting point for generating significant molecular diversity. nih.govfigshare.com Another example is the microwave-enhanced DOS of fused-ring 1,3-oxazines from carbohydrates, showcasing the potential for creating complex scaffolds. daneshyari.com

A potential DOS strategy starting from this compound could explore:

Ring-opening and re-cyclization reactions: Cleavage of the oxazine ring followed by reaction with bifunctional reagents to form new heterocyclic systems.

Cycloaddition reactions: Utilizing the double bond within the oxazine ring (if present in a tautomeric form) to participate in cycloadditions, leading to bicyclic or polycyclic structures.

Multi-component reactions: A one-pot reaction involving the oxazine-dione, an aldehyde, and an isocyanide, for example, could rapidly build molecular complexity.

The successful application of DOS would result in a library of compounds with significant variations in their three-dimensional shape and functionality, which is crucial for exploring new biological activities.

Structure-Reactivity Relationship (SRR) Analysis in Derivatized Analogs

Understanding the structure-reactivity relationship (SRR) is crucial for predicting the chemical behavior of derivatized analogs of this compound and for designing new molecules with desired properties. While specific SRR studies on this particular compound are limited, general principles can be inferred from studies on related benzoxazinones and other heterocyclic systems. nih.gov

Systematic Variation of Substituents and Their Impact on Reactivity

The systematic variation of substituents at different positions of the this compound ring would be expected to have a profound impact on its reactivity.

Substituents at the N3-position: The nature of the substituent on the nitrogen atom can influence the nucleophilicity of the ring nitrogen and the acidity of the N-H proton (if present). Electron-withdrawing groups would decrease the nucleophilicity and increase the acidity, while electron-donating groups would have the opposite effect.

Substituents at the C4-position: The methyl group at this position influences the electronic properties of the adjacent double bond. Replacing the methyl group with other alkyl or aryl groups, or with electron-withdrawing or -donating groups, would alter the electrophilicity of the C5-C6 double bond and the C6-carbonyl group.

Substituents at the C5-position: Introduction of substituents at the C5 position would directly impact the reactivity of the double bond towards electrophilic and nucleophilic attack.

The following interactive table outlines the predicted effects of different substituent types on the reactivity of the oxazine-dione ring.

PositionSubstituent TypePredicted Effect on Reactivity
N3Electron-withdrawing (e.g., -COCH3)Decreased nucleophilicity of N; increased susceptibility of carbonyls to nucleophilic attack.
N3Electron-donating (e.g., -CH2CH3)Increased nucleophilicity of N.
C4Electron-withdrawing (e.g., -CF3)Increased electrophilicity of the C5-C6 double bond.
C4Electron-donating (e.g., -OCH3)Decreased electrophilicity of the C5-C6 double bond.
C5Halogens (e.g., -Br, -Cl)Alters the regioselectivity of addition reactions to the double bond.

This table is based on general principles of organic chemistry and serves as a predictive guide.

Correlation of Structural Features with Specific Reaction Outcomes

The correlation of specific structural features with reaction outcomes is a key aspect of SRR analysis. For instance, the presence of a bulky substituent at the C5-position could sterically hinder the approach of a nucleophile to the C6-carbonyl group, favoring reaction at the C2-carbonyl instead.

In the context of the synthesis of substituted 2H-1,3-oxazine-2,6-diones from maleic anhydrides, the nature and position of substituents on the anhydride ring directly influence the yield and regioselectivity of the final product. acs.org This highlights the importance of understanding how structural modifications guide the course of a chemical reaction.

Probing Conformational and Tautomeric Preferences of Derivatives

The conformational and tautomeric preferences of this compound derivatives are critical to their chemical reactivity and biological activity. The planarity of the core ring has been established by crystallographic studies. nih.gov

The 2H-1,3-oxazine-2,6(3H)-dione scaffold can potentially exist in different tautomeric forms, including enol and keto forms. The equilibrium between these tautomers would be influenced by the solvent, temperature, and the electronic nature of the substituents. For example, electron-withdrawing groups might favor the enolic form by stabilizing the resulting conjugated system.

Computational modeling, such as density functional theory (DFT) calculations, can be a powerful tool to predict the relative stabilities of different conformers and tautomers. Experimental techniques like NMR spectroscopy, particularly variable-temperature NMR, can provide evidence for the existence of different tautomers and allow for the determination of their relative populations. The study of ring-chain tautomerism in N-unsubstituted 1,3-N,O-heterocycles is a known area of investigation, and these principles would apply to the oxazine-dione system. jcsp.org.pk

While specific studies on the conformational and tautomeric preferences of this compound derivatives are not extensively reported, the investigation of these properties is a crucial next step in fully understanding the chemical biology of this class of compounds.

Chemical Utility and Mechanistic Interactions of 4 Methyl 2h 1,3 Oxazine 2,6 3h Dione

Role as a Synthetic Building Block for Complex Chemical Architectures

The unique arrangement of functional groups within 4-Methyl-2H-1,3-oxazine-2,6(3H)-dione makes it a valuable precursor in organic synthesis. Its structure can be strategically opened or modified to generate diverse and complex chemical architectures.

While specific applications of this compound in the direct synthesis of macrocycles and polycycles are not extensively documented in dedicated studies, its structural motifs are characteristic of reactants used in powerful synthetic transformations. The conjugated system within the oxazine (B8389632) ring suggests potential utility in cycloaddition reactions, such as the Diels-Alder reaction, which are fundamental for constructing polycyclic frameworks. The lactone and amide functionalities offer reactive sites for ring-opening reactions, which could be exploited in ring-opening metathesis polymerization or in the formation of long-chain precursors necessary for macrocyclization. The inherent functionality allows for its theoretical application as a linchpin in multi-step syntheses aimed at complex cyclic systems.

The oxazine core is a key structural element present in a variety of natural products. Oxazine derivatives are often utilized as synthons to introduce this heterocyclic motif or to serve as a template for further chemical modifications en route to natural product analogues. globalresearchonline.net For instance, the structural features of this compound, such as the enone-like system and the cyclic carbamate (B1207046), are valuable for building molecules that mimic the architecture of alkaloids or other nitrogen-containing natural products. Its role as a chiral building block, if resolved into its enantiomers, could further expand its utility in the asymmetric synthesis of biologically active compounds.

The utility of this compound as a scaffold for creating diverse collections of molecules for chemical biology and drug discovery is well-recognized. A notable application is its use in the synthesis of 1-aza-1,3-butadienes. This transformation leverages the oxazine ring as a masked diene precursor, which can be unmasked under specific reaction conditions to participate in further synthetic elaborations. The broader class of oxazine derivatives serves as a foundational structure in the development of new chemical entities with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. ijrpr.comhumanjournals.com The ability to systematically modify the core oxazine structure allows for the generation of focused chemical libraries, enabling the exploration of structure-activity relationships (SAR) for various therapeutic targets.

Investigation of Molecular Recognition and Binding Properties

The study of how this compound and its derivatives interact with biological macromolecules is crucial for understanding their potential as therapeutic agents. This investigation is often pursued through computational modeling and validated with experimental binding assays.

Molecular docking is a powerful computational tool used to predict the binding orientation and affinity of a small molecule to a protein target. While specific docking studies focused solely on this compound are not widely published, extensive research on other oxazine derivatives highlights the utility of this approach. These studies demonstrate that the oxazine scaffold can effectively interact with the active sites of various proteins, guiding the design of more potent and selective inhibitors.

For example, docking studies on different oxazine derivatives have identified key interactions with enzymes and receptors implicated in disease. These computational analyses provide insights into binding modes, predict binding energies, and identify crucial amino acid residues involved in the interaction, thereby informing further synthetic modifications to optimize binding.

Oxazine Derivative ClassProtein TargetTherapeutic AreaKey Findings from Docking
Substituted 9-anilinoacridines with oxazineSARS-CoV-2 Main Protease (Mpro)Antiviral (COVID-19)Identified key structural features and interactions responsible for potential inhibition of the viral protease. nih.gov
1,3-Oxazine-ethanone derivativesCarbonic Anhydrase IIDiuretics, GlaucomaCompounds bind effectively within the active site of the enzyme, confirming potential inhibitory mechanisms. nih.gov
Oxazines with 4-chlorobenzamide (B146232) groupTetracycline (B611298) Repressor Protein (TetR)AntibacterialDerivatives showed higher predicted potency than the reference antibiotic tetracycline by inhibiting TetR. ekb.egekb.egresearchgate.net

In vitro binding and enzyme inhibition assays provide experimental validation for computational predictions and are essential for quantifying the biological activity of a compound. The parent compound, 3H-1,3-oxazine-2,6-dione (lacking the 4-methyl group), has been identified as a suicide inactivator of serine proteases, demonstrating that this core structure can engage in potent and specific interactions with enzyme targets. globalresearchonline.net

Studies on various substituted oxazine derivatives have confirmed their inhibitory potential against a range of purified enzymes. These assays typically determine the half-maximal inhibitory concentration (IC₅₀), which measures the concentration of the compound required to inhibit the enzyme's activity by 50%. This quantitative data is critical for establishing SAR and selecting lead compounds for further development.

Oxazine Derivative ClassEnzyme TargetReported Potency (IC₅₀)Reference Compound
1-(6-methyl-2-(4-methoxyphenyl)-4-thioxo-4H-1,3-oxazin-5-yl)ethanoneCarbonic Anhydrase II0.144 µMAcetazolamide (0.997 µM) nih.gov
Substituted 1,2,4-oxadiazin-5(6H)-onesMonoamine Oxidase B (MAO-B)0.371 µM (most potent derivative)Not specified nih.gov

These findings on related compounds underscore the potential of this compound as a valuable scaffold for designing targeted inhibitors and functional probes for chemical biology.

Analysis of Ligand-Target Interactions at a Molecular Level

The molecular structure of this compound has been elucidated through single-crystal X-ray diffraction, providing a foundational understanding of its potential ligand-target interactions. The compound crystallizes in a monoclinic system, and its molecular geometry is nearly planar. nih.gov This planarity is a key feature that can influence how the molecule docks into the binding sites of biological macromolecules.

In the solid state, the molecules of this compound engage in intermolecular hydrogen bonding. Specifically, a single hydrogen bond is formed between the nitrogen atom at position 3 (N3) and the oxygen atom at position 6 (O6) of an adjacent molecule. nih.gov This interaction leads to the formation of zigzag chains of molecules within the crystal lattice. nih.gov The geometry of this hydrogen bond has been precisely determined, with a donor-hydrogen to acceptor distance (H···A) of 2.02 Å and a donor-hydrogen-acceptor angle (D-H···A) of 173°. nih.gov

Understanding these fundamental intermolecular interactions is crucial for predicting how this compound might bind to a biological target, such as an enzyme or receptor. The N-H group serves as a hydrogen bond donor, while the carbonyl oxygens can act as hydrogen bond acceptors. The methyl group at position 4 can participate in hydrophobic interactions within a binding pocket.

While the crystallographic data provides a detailed picture of the molecule's self-interaction, specific studies detailing its binding to biological targets are not extensively documented in publicly available literature. The synthesis of this compound has been reported as a step in the preparation of 1-aza-1,3-butadienes, indicating its utility as a synthetic intermediate. nih.gov

Interactive Data Table: Crystallographic and Hydrogen Bond Data for this compound nih.gov

ParameterValue
Crystal Data
FormulaC5H5NO3
Molecular Weight127.10 g/mol
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)7.254 (3)
b (Å)6.683 (2)
c (Å)11.689 (5)
β (°)98.11 (4)
Volume (ų)561.0 (4)
Hydrogen Bond Geometry
D-H···AN3-H3···O6
D-H (Å)0.86
H···A (Å)2.02
D···A (Å)2.877 (3)
D-H···A (°)173

Potential as a Material Science Precursor

Incorporation into Polymer Backbones for Functional Materials

Based on available scientific literature, there is no specific information regarding the incorporation of this compound into polymer backbones to create functional materials.

Development of Self-Assembled Systems Based on the Oxazine-Dione Core

There is no specific information in the available scientific literature on the development of self-assembled systems based on the this compound core.

Exploration as a Mechanistic Probe in Chemical Biology

Design of Fluorescent or Isotopic Probes for Cellular Pathways

No research detailing the design of fluorescent or isotopic probes derived from this compound for studying cellular pathways has been found in the available literature.

Photoaffinity Labeling and Cross-linking Studies

There are no available studies that report the use of this compound in photoaffinity labeling or cross-linking studies.

Role in Supramolecular Chemistry

The supramolecular chemistry of this compound is centered on its capacity to form organized solid-state structures through specific intermolecular interactions. The molecule's planar geometry and the presence of hydrogen bond donors (N-H) and acceptors (C=O) facilitate the formation of well-defined crystalline lattices. These non-covalent interactions are fundamental to its role in crystal engineering, where the predictability of such bonding motifs is used to design new materials with specific structural properties.

Currently, there is limited specific information in scientific literature detailing the role of this compound in host-guest interactions or the formation of inclusion complexes. Its structural features, including a relatively rigid heterocyclic ring and functional groups capable of hydrogen bonding, suggest potential for such interactions, but dedicated studies on this aspect have not been extensively reported.

The application of this compound in crystal engineering is well-documented through single-crystal X-ray diffraction studies. nih.gov These studies reveal that the compound crystallizes in a monoclinic system. nih.gov The planar molecules organize into extended structures primarily through a single, distinct intermolecular hydrogen bond. nih.gov

This key interaction is an N—H⋯O hydrogen bond formed between the nitrogen atom at position 3 (N3) of one molecule and the oxygen atom of the carbonyl group at position 6 (O6) of a neighboring, glide-related molecule. nih.gov This repeated interaction links the molecules into a zigzag chain. nih.gov Despite the planarity of the individual molecules, these hydrogen-bonded chains are staggered relative to one another within the crystal lattice. nih.gov The specific geometry of this hydrogen bond has been precisely determined, highlighting the directional and predictable nature of this interaction in forming the supramolecular assembly. nih.gov The hydrogen bonding network observed for this compound differs significantly from those of its 4,5-dichloro and 4-bromo derivatives. nih.gov

Below are the detailed crystallographic and hydrogen-bond geometry data for this compound. nih.gov

Table 1: Crystal Data

Parameter Value
Chemical Formula C₅H₅NO₃
Molecular Weight 127.10 g/mol
Crystal System Monoclinic
a 7.254 (3) Å
b 6.683 (2) Å
c 11.689 (5) Å
β 98.11 (4)°
Volume 561.0 (4) ų
Z 4

Table 2: Hydrogen-Bond Geometry

D—H···A D—H (Å) H···A (Å) D···A (Å) D—H···A (°)
N3—H3···O6 0.86 2.02 2.877 (3) 173

Future Research Directions and Outlook for 4 Methyl 2h 1,3 Oxazine 2,6 3h Dione

Advancements in Asymmetric Synthesis and Chiral Induction

The synthesis of chiral molecules is a cornerstone of modern organic chemistry, particularly in the development of pharmaceuticals and functional materials. For derivatives of 4-Methyl-2H-1,3-oxazine-2,6(3H)-dione, achieving high levels of stereocontrol is a primary objective for future synthetic efforts.

Future research will likely focus on the development of catalytic methods to produce enantiomerically pure forms of this compound derivatives. The introduction of a stereocenter can be achieved through various catalytic asymmetric reactions. The exploration of chiral catalysts, including transition metal complexes with chiral ligands and organocatalysts, will be crucial. These catalysts could facilitate reactions such as asymmetric alkylations, additions, or cycloadditions involving the oxazine (B8389632) ring, thereby creating chiral products with high enantiomeric excess.

Table 1: Potential Enantioselective Catalytic Approaches

Catalyst TypePotential ReactionTarget Chiral Moiety
Chiral Lewis AcidsAsymmetric Michael AdditionStereocenter adjacent to the carbonyl group
Chiral Brønsted AcidsEnantioselective ProtonationCreation of a chiral center at the 5-position
Organocatalysts (e.g., Proline derivatives)Asymmetric Aldol or Mannich ReactionsFunctionalization at the methyl group or ring positions
Transition Metal CatalystsAsymmetric Hydrogenation of derivativesReduction of a double bond to create stereocenters

Building upon a chiral scaffold, the diastereoselective synthesis of more complex derivatives represents another significant research frontier. When the parent molecule already contains one or more stereocenters, subsequent reactions must be controlled to produce the desired diastereomer. Future strategies will likely involve substrate-controlled approaches, where the existing stereochemistry directs the outcome of the reaction, and catalyst-controlled methods, where a chiral catalyst overrides the influence of the substrate's stereocenters to favor a specific diastereomer. Research into multicomponent reactions could also provide efficient pathways to complex, stereodefined derivatives in a single step. mdpi.com

Exploration of Novel Catalytic Transformations

The efficiency and selectivity of chemical synthesis can be dramatically improved by employing advanced catalytic systems. For this compound, the use of next-generation catalysts such as Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs), as well as biocatalysts, holds considerable promise.

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are crystalline porous materials with exceptionally high surface areas and tunable structures. mdpi.commdpi.comrsc.org These properties make them ideal candidates for heterogeneous catalysis. mdpi.com Future research could involve designing MOFs and COFs with specific active sites tailored for transformations of the this compound core. mdpi.com For example, MOFs containing Lewis acidic metal nodes could catalyze ring-opening reactions or additions to the carbonyl groups. researchgate.netpolymtl.ca COFs, built entirely from organic linkers, could be functionalized with organocatalytic moieties to perform specific, metal-free transformations. mdpi.com

Table 2: Comparison of MOFs and COFs for Potential Catalysis

FeatureMetal-Organic Frameworks (MOFs)Covalent Organic Frameworks (COFs)
Composition Metal ions/clusters and organic linkers mdpi.comCovalently linked organic building blocks mdpi.com
Key Properties High porosity, tunable pore size, exposed metal sites mdpi.comHigh thermal stability, low density, pre-designable functionality rsc.org
Potential Catalytic Role Lewis/Brønsted acid catalysis, redox reactions researchgate.netOrganocatalysis, photocatalysis mdpi.com
Hypothetical Application Catalyzing C-C bond formation at the 5-position.Selective functionalization via embedded amine or acid groups.

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers unparalleled selectivity under mild conditions. Future investigations could explore a range of enzymes for the selective modification of this compound and its derivatives. Hydrolases could be employed for the selective cleavage of the ester or amide bonds within the ring, while oxidoreductases could perform selective oxidations or reductions at specific sites. The high degree of chemo-, regio-, and stereoselectivity offered by enzymes could provide access to novel derivatives that are difficult to obtain through traditional chemical methods.

Deepening Mechanistic Understanding through Advanced Spectroscopic Techniques

A thorough understanding of reaction mechanisms is essential for optimizing existing synthetic methods and designing new, more efficient transformations. While the crystal structure of this compound has been characterized, detailing its planar molecular geometry and hydrogen bonding patterns, future work will require more advanced techniques to study its reactive states. nih.govnih.gov

Future mechanistic studies will likely employ a combination of advanced spectroscopic methods and computational chemistry. In-situ spectroscopic techniques, such as ReactIR (Infrared) and real-time Nuclear Magnetic Resonance (NMR) spectroscopy, can be used to monitor reactions as they occur, allowing for the identification of transient intermediates and the determination of kinetic profiles. cbijournal.com Advanced mass spectrometry techniques can help to characterize complex reaction mixtures and identify key intermediates. mdpi.com These experimental approaches, when coupled with Density Functional Theory (DFT) calculations, can provide a detailed picture of reaction pathways, transition states, and the factors governing selectivity.

Time-Resolved Spectroscopy for Reaction Intermediates

Understanding the mechanism of formation for this compound, particularly the ring-forming step from precursors like citraconic anhydride (B1165640) and an azide (B81097) source, is crucial for optimization. nih.gov Transient absorption spectroscopy, a powerful pump-probe technique, is exceptionally well-suited for this purpose. edinst.com This method allows for the observation of short-lived reaction intermediates on timescales ranging from femtoseconds to seconds, providing direct evidence of mechanistic pathways. edinst.comrsc.org

In a hypothetical application, a laser pulse (the pump) would initiate the reaction, for instance, the reaction between citraconic anhydride and trimethylsilyl (B98337) azide. nih.gov A second, time-delayed pulse (the probe) would then measure the absorption spectrum of the species present in the reaction mixture. edinst.com By varying the delay between the pump and probe pulses, a series of spectral snapshots can be assembled, tracking the decay of reactants, the rise and fall of transient intermediates, and the formation of the final product. This could help distinguish between concerted or stepwise mechanisms, identify key intermediates, and quantify their lifetimes and reaction kinetics. rsc.org Such studies are fundamental to gaining a deeper understanding of the reaction landscape for this class of heterocyclic compounds. princeton.edu

Table 1: Potential Application of Time-Resolved Spectroscopy to Study the Synthesis of this compound

Parameter Description Potential Insight
Pump Wavelength Selected to excite one of the initial reactants (e.g., azide precursor) to initiate the reaction. Triggers the chemical transformation under investigation.
Probe Wavelength A broadband continuum of light to monitor spectral changes across the UV-Visible-NIR range. Allows for simultaneous observation of multiple species (reactants, intermediates, product).
Time Delay The interval between the pump and probe pulses, varied from femtoseconds to microseconds. Maps the temporal evolution of the reaction, revealing the sequence of events.

| Kinetic Modeling | Fitting the rise and decay of spectral features to kinetic models. | Determines rate constants for individual reaction steps and lifetimes of intermediates. |

In Situ Spectroscopic Monitoring of Reaction Progress

Beyond studying fleeting intermediates, in situ spectroscopic monitoring offers a powerful tool for real-time tracking and optimization of the entire reaction progress. Techniques such as Diffuse Reflectance Infrared Fourier Transform (DRIFT) spectroscopy or real-time Nuclear Magnetic Resonance (NMR) can continuously monitor the changes in the concentration of reactants, intermediates, and products without disturbing the reaction. researchgate.net

For the synthesis of this compound, an in situ FT-IR probe could be immersed in the reaction vessel. nih.govresearchgate.net The synthesis involves the conversion of a carbonyl group in the anhydride precursor and the evolution of the oxazine ring structure, both of which have distinct infrared absorption bands. By tracking the intensity of these characteristic peaks over time, researchers can precisely determine the reaction's onset, rate, and endpoint. This data is invaluable for process optimization, ensuring complete conversion, minimizing reaction time, and preventing the formation of byproducts, which is crucial for developing greener and more efficient synthetic protocols for 1,3-oxazine derivatives. researchgate.netresearchgate.net

Integration with Artificial Intelligence and Machine Learning in Chemical Discovery

The synergy between artificial intelligence (AI) and chemistry is revolutionizing how new molecules are designed and synthesized. For a compound like this compound, AI and machine learning (ML) offer powerful predictive tools to accelerate discovery and optimization.

Predictive Models for Synthetic Route Design and Optimization

Machine learning algorithms, particularly neural networks trained on vast databases of chemical reactions, are increasingly used for computer-aided synthesis planning. arocjournal.comrjptonline.org For a target molecule like this compound, these models can propose novel synthetic routes by performing retrosynthetic analysis. They can also predict the optimal reaction conditions—such as temperature, solvent, and catalyst—to maximize yield and minimize byproducts for a known transformation. beilstein-journals.org

For example, an ML model could be tasked with optimizing the known synthesis from citraconic anhydride. nih.gov By inputting the reactants and product, the algorithm could analyze similar reactions in its database to suggest modifications to the reaction conditions that might improve the reported 59% yield. nih.govbeilstein-journals.org This data-driven approach can significantly reduce the number of experiments needed, saving time and resources. rjptonline.org

Computational Screening for New Chemical Utilities

Machine learning and computational chemistry can be used to predict the biological and material properties of molecules, enabling rapid screening of virtual compound libraries for new applications. researchgate.net The structure of this compound can be used as a query for computational screening. Quantum chemical methods, such as Density Functional Theory (DFT), can calculate a variety of molecular descriptors (e.g., electronic properties, steric factors, hydrophobicity). nih.govresearchgate.net

These calculated descriptors can then be fed into ML models trained to predict specific activities, such as binding affinity to a biological target or suitability as a material component. nih.govnih.gov For instance, the electronic properties of the oxazine ring could be assessed for its potential in organic electronics. ktu.eduresearchgate.net This in silico screening can identify promising new uses for this compound and guide future experimental work toward the most promising avenues.

Table 2: Prospective AI and Computational Approaches for this compound

Methodology Objective Potential Outcome
Retrosynthesis AI Propose novel synthetic pathways. Discovery of more efficient or cost-effective routes to the target compound.
Reaction Optimization ML Predict optimal reaction conditions (temperature, solvent, catalyst). Increased reaction yield, reduced waste, and shorter synthesis time. beilstein-journals.org
Quantum Chemical Calculations (DFT) Determine electronic and structural properties (HOMO/LUMO energies, dipole moment). Prediction of potential utility in materials science or as a pharmacophore. nih.govresearchgate.net

| Virtual Screening / QSAR | Predict biological activity against various targets. | Identification of potential new applications in medicine or agriculture. researchgate.net |

Potential as a Privileged Scaffold in Material Science and Chemical Biology Research

Nitrogen-containing heterocycles are versatile building blocks in both materials science and chemical biology due to their unique electronic and structural properties. numberanalytics.commsesupplies.com The 1,3-oxazine core within this compound represents a potentially valuable scaffold for developing novel functional molecules.

Design of Photoactive or Electroactive Materials Based on the Oxazine Core

The incorporation of nitrogen and oxygen atoms into a six-membered ring gives the oxazine core specific electronic characteristics, making it an interesting candidate for use in organic electronic materials. numberanalytics.commsesupplies.com Nitrogen heterocycles are foundational to many materials used in applications like organic light-emitting diodes (OLEDs). ktu.eduresearchgate.netrsc.org

Future research could focus on synthesizing polymers or small molecules that incorporate the this compound unit. The electronic properties of the oxazine ring, combined with the potential for functionalization at the methyl group or other positions, could be exploited to tune the HOMO/LUMO energy levels. This would allow for the rational design of new materials with specific photoactive (light-absorbing or emitting) or electroactive (electron-donating or accepting) properties, potentially leading to applications in sensors, organic solar cells, or OLEDs. ktu.edumsesupplies.com

Development of Targeted Molecular Tools for Mechanistic Investigations

A critical future direction in the research of this compound involves the design and synthesis of specialized molecular tools. These probes are essential for elucidating the precise molecular mechanisms of action, identifying direct biological targets, and understanding the compound's behavior in complex biological systems. While the broader 1,3-oxazine class of molecules is known for a variety of biological activities, from antimicrobial to antitumor effects, the specific pathways modulated by this compound remain largely uncharacterized. researchgate.netjcsp.org.pk The development of bespoke chemical probes represents a fundamental step toward bridging this knowledge gap.

The core strategy involves modifying the this compound scaffold with specific functional groups to create tools for distinct experimental applications, such as fluorescent probes, affinity probes, and photoaffinity labels. The design of these derivatives must carefully consider the structure-activity relationship to ensure that the appended functional group does not significantly alter the parent compound's intrinsic biological activity or binding characteristics.

Fluorescent Probes: The synthesis of fluorescently-tagged analogues of this compound would enable direct visualization of its cellular uptake, subcellular localization, and dynamic interactions with potential targets using advanced microscopy techniques. A fluorophore could be attached to the core structure, ideally via a linker at a position determined not to interfere with its biological activity. These probes would provide invaluable spatiotemporal information about the compound's journey and fate within a living cell.

Affinity-Based Probes: To identify and isolate binding partners, affinity probes can be developed. This typically involves functionalizing the this compound molecule with a high-affinity tag, such as biotin. The resulting probe can be incubated with cell lysates, and the probe-protein complexes can be captured using streptavidin-coated beads. The isolated proteins can then be identified using proteomic techniques like mass spectrometry, providing a direct method for discovering the compound's molecular targets.

Photoaffinity Labeling Probes: For capturing both high- and low-affinity interactions that may be transient in nature, photoaffinity labeling is a powerful technique. mdpi.com This approach requires the incorporation of a photoreactive group, such as a diazirine, onto the this compound structure. researchgate.netmdpi.com Upon exposure to UV light, this group forms a highly reactive carbene intermediate that can covalently cross-link the probe to any nearby interacting biomolecule, allowing for subsequent identification and characterization. researchgate.net

The successful development and application of these molecular tools would provide definitive insights into how this compound exerts its biological effects, paving the way for more targeted therapeutic applications and the rational design of next-generation analogues.

Table 1: Prospective Molecular Tools for Mechanistic Studies of this compound

Type of Molecular Tool Required Structural Modification Primary Application Information Gained
Fluorescent Probe Covalent attachment of a fluorophore (e.g., FITC, Rhodamine) via a linker.Live-cell imaging, fluorescence microscopy.Cellular uptake, subcellular distribution, and real-time localization.
Affinity Probe Covalent attachment of an affinity tag (e.g., Biotin) via a linker.Target identification via pull-down assays and mass spectrometry.Identity of direct and stable binding partners (proteins, nucleic acids).
Photoaffinity Label Incorporation of a photoreactive group (e.g., Diazirine, Phenyl azide).Covalent cross-linking to interacting biomolecules for target identification.Identity of both stable and transient or low-affinity binding partners.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 4-Methyl-2H-1,3-oxazine-2,6(3H)-dione, and how can side products be minimized?

  • Answer : The compound is synthesized via derivatization of 3-oxauracil. An improved route involves cyclization reactions under controlled anhydrous conditions. Key steps include:

  • Use of refluxing acetic anhydride to promote ring closure.
  • Purification via recrystallization from ethanol to isolate the product.
  • Monitoring by TLC to identify and minimize side products like 4-bromo or 4,5-dichloro derivatives, which may form under halogen-rich conditions .

Q. What crystallization conditions yield high-quality single crystals for X-ray diffraction studies?

  • Answer : Optimal crystallization is achieved by slow evaporation of a saturated ethanol solution at 293 K. Crystal quality parameters:

  • Plate-shaped, colorless crystals with dimensions ~0.46 × 0.30 × 0.10 mm.
  • Density: 1.505 Mg/m³ (calculated), 1.46 Mg/m³ (experimental, measured via bromoform/hexane flotation) .

Q. How is the molecular structure confirmed using X-ray crystallography?

  • Answer : Key steps include:

  • Data collection on a Bruker R3/V diffractometer (MoKα radiation, λ = 0.71073 Å).
  • Structure solution via direct methods (SHELXS97) and refinement with SHELXL96.
  • Final refinement metrics:
  • R-factor : 0.049
  • wR-factor : 0.191
  • Data-to-parameter ratio : 15.6 .

Advanced Research Questions

Q. How can discrepancies between experimental and calculated refinement metrics (e.g., high wR-factor) be addressed?

  • Answer : High wR-factors (e.g., 0.191) often arise from systematic errors or insufficient data. Mitigation strategies:

  • Increase data completeness: Collect reflections up to θ = 27.6° (as in ).
  • Apply anisotropic displacement parameters for non-H atoms.
  • Use weighting schemes (e.g., w=1/[σ2(Fo2)+(0.1301P)2+0.1905P]w = 1/[\sigma^2(F_o^2) + (0.1301P)^2 + 0.1905P]) to balance outliers .

Q. What hydrogen-bonding interactions stabilize the crystal packing, and how are they analyzed?

  • Answer : The crystal packing is stabilized by intermolecular C–H···O interactions. Methodology:

  • Analyze geometric parameters (e.g., bond distances and angles) from the difference Fourier map.
  • Use software like SHELXTL to visualize 50% probability displacement ellipsoids and H-bond networks.
  • Symmetry operations (e.g., x1/2,y+1/2,z1/2x-1/2, -y+1/2, z-1/2) reveal inversion-related dimeric interactions .

Q. How does the crystal structure of the 4-methyl derivative compare to halogenated analogs (e.g., 4-bromo or 4,5-dichloro)?

  • Answer : Comparative studies show:

  • Unit cell variations : The 4-methyl derivative (monoclinic P21/nP2_1/n) has distinct lattice parameters (a=7.254A˚,c=11.689A˚a = 7.254 \, \text{Å}, c = 11.689 \, \text{Å}) compared to halogenated analogs, which often exhibit smaller unit cells due to heavier substituents.
  • Electronic effects : Methyl groups induce weaker electron-withdrawing effects than halogens, altering dipole moments and packing efficiency .

Q. What strategies optimize the refinement of high-resolution or twinned data for this compound?

  • Answer : SHELXL97 is robust for high-resolution refinement. Key steps:

  • Apply the "TWIN" command in SHELXL for twinned data.
  • Use the "HKLF 5" format to handle multiple domains.
  • Constrain H-atom positions using a riding model to reduce overparameterization .

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